molecular formula C7H5Cl2NO2 B13945955 1-(Dichloroacetyl)pyridin-4(1H)-one CAS No. 74669-37-7

1-(Dichloroacetyl)pyridin-4(1H)-one

Cat. No.: B13945955
CAS No.: 74669-37-7
M. Wt: 206.02 g/mol
InChI Key: PARDYBJNTZICAQ-UHFFFAOYSA-N
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Description

1-(Dichloroacetyl)pyridin-4(1H)-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dichloroacetyl group attached to the pyridin-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloroacetyl)pyridin-4(1H)-one typically involves the reaction of pyridin-4-one with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloroacetyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group.

    Substitution: The dichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce acetyl derivatives.

Scientific Research Applications

1-(Dichloroacetyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(Dichloroacetyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-(Acetyl)pyridin-4(1H)-one: Lacks the dichloro substitution, making it less reactive.

    1-(Trichloroacetyl)pyridin-4(1H)-one: Contains an additional chlorine atom, which may enhance its reactivity and biological activity.

    1-(Bromoacetyl)pyridin-4(1H)-one: Substitutes bromine for chlorine, potentially altering its chemical and biological properties.

Uniqueness: 1-(Dichloroacetyl)pyridin-4(1H)-one is unique due to its specific dichloro substitution, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

74669-37-7

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

1-(2,2-dichloroacetyl)pyridin-4-one

InChI

InChI=1S/C7H5Cl2NO2/c8-6(9)7(12)10-3-1-5(11)2-4-10/h1-4,6H

InChI Key

PARDYBJNTZICAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=CC1=O)C(=O)C(Cl)Cl

Origin of Product

United States

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